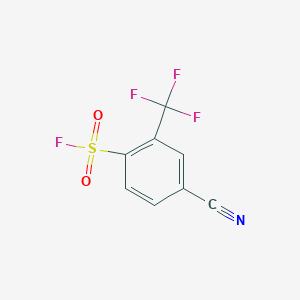
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique stability and reactivity balance, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-cyano-2-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by a nucleophile.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative.
科学的研究の応用
4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, thereby inactivating the enzyme .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
4-(Trifluoromethyl)benzenesulfonyl fluoride: Lacks the cyano group present in 4-Cyano-2-(trifluoromethyl)benzene-1-sulfonyl fluoride.
Uniqueness
This compound is unique due to the presence of both the cyano and trifluoromethyl groups, which enhance its reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a useful tool in biological studies.
特性
分子式 |
C8H3F4NO2S |
|---|---|
分子量 |
253.18 g/mol |
IUPAC名 |
4-cyano-2-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H3F4NO2S/c9-8(10,11)6-3-5(4-13)1-2-7(6)16(12,14)15/h1-3H |
InChIキー |
LMDRUZVDZPLFNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


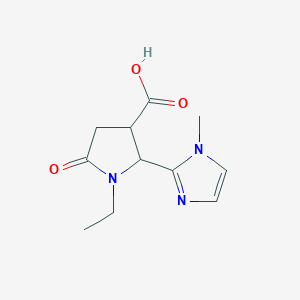
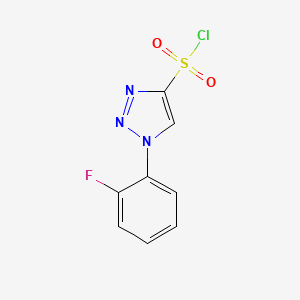

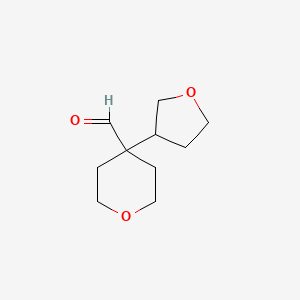
![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)
![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)

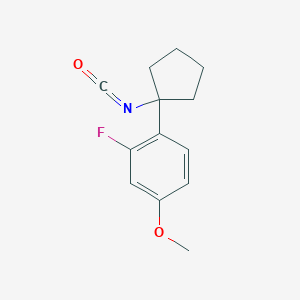


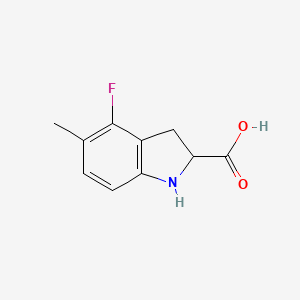
![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)
